4-Methyl-2-phenylpent-2-enal is an organic compound with the molecular formula C13H16O. It is characterized by a conjugated system that includes an aldehyde functional group and is classified as an α,β-unsaturated aldehyde. This compound is of interest due to its potential applications in various fields, including flavoring agents, pharmaceuticals, and organic synthesis.
4-Methyl-2-phenylpent-2-enal is derived from the condensation of 4-methyl-2-phenyl-2-pentenal with thiosemicarbazide, leading to the formation of thiosemicarbazone derivatives. The compound belongs to the class of aldehydes and can be categorized under flavoring substances as it has been evaluated for its safety in food applications by the European Food Safety Authority.
The synthesis of 4-methyl-2-phenylpent-2-enal typically involves the following method:
The crystallization process allows for the purification of the compound, which can be analyzed using techniques such as X-ray crystallography to determine its structural properties.
The molecular structure of 4-methyl-2-phenylpent-2-enal consists of a pentenal backbone with a phenyl group attached to one end and a methyl group at the second carbon. The compound exhibits geometric isomerism due to the presence of double bonds in its structure.
4-Methyl-2-phenylpent-2-enal can undergo various chemical reactions typical for aldehydes and unsaturated compounds:
The reactivity of this compound is influenced by its conjugated double bond system, which stabilizes certain intermediates during reactions.
The mechanism of action for reactions involving 4-methyl-2-phenylpent-2-enal typically follows these steps:
Kinetic studies may provide insights into reaction rates and mechanisms, indicating how substituents on the phenyl ring affect reactivity.
Relevant data from crystallography indicates strong intermolecular hydrogen bonding in solid-state forms, influencing its physical properties .
4-Methyl-2-phenylpent-2-enal has several scientific uses:
Despite its applications, regulatory scrutiny has led to proposals for banning its use in food products within the European Union due to safety concerns . This highlights the importance of ongoing research into both its benefits and risks within industrial applications.
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